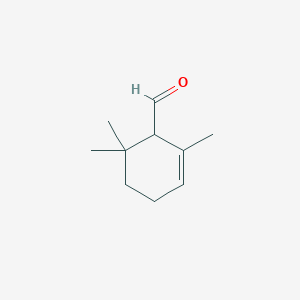

alpha-Cyclocitral

Overview

Description

It is a pale yellow oil that is slightly soluble in solvents like chloroform, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cyclocitral can be synthesized through a Diels-Alder reaction followed by isomerization. The process involves the reaction of 1,3-pentadiene with isoamylene aldehyde under the catalysis of a Lewis acid to obtain a crude product of 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. This crude product is then subjected to isomerization under the catalysis of a specific catalyst to generate this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be environmentally friendly, with easily obtained raw materials, mild reaction conditions, and minimal byproduct generation .

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyclocitral undergoes various types of chemical reactions including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Applications in Flavor and Fragrance Industries

1. Flavoring Agent:

Alpha-cyclocitral is utilized as a flavoring agent in food products due to its citrus notes. It is included in formulations for beverages, confections, and baked goods to enhance sensory appeal .

2. Fragrance Component:

In perfumery, this compound serves as a key ingredient for creating fresh and fruity fragrances. Its ability to blend well with other aromatic compounds makes it a popular choice for formulating perfumes .

Synthetic Organic Chemistry

1. Synthesis of β-Ionone:

One of the significant applications of this compound is its use as an intermediate in the synthesis of β-ionone, a compound widely used in the fragrance and flavor industries. The condensation reaction between this compound and acetone yields β-ionone directly, showcasing its utility in synthetic pathways .

2. Vitamin A Precursor:

this compound is also noted for its role as an intermediate in the synthesis of vitamin A. The compound can be converted into cyclocitral, which is further processed to produce vitamin A, highlighting its importance in nutritional biochemistry .

Biological Studies

1. Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for natural preservatives in food products. Its effectiveness against various pathogens suggests potential applications in food safety and preservation .

2. Neuroprotective Effects:

Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Further research is required to elucidate its mechanisms and efficacy .

Case Studies

Mechanism of Action

Alpha-Cyclocitral exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that regulates gene expression through several pathways, leading to stress tolerance . It interacts with nuclear receptors and other proteins to modulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

Beta-Cyclocitral: Another isomer with similar properties but different biological activities.

Citral: A precursor in the synthesis of alpha-cyclocitral, with distinct applications in flavor and fragrance industries.

Uniqueness

This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in organic synthesis. Its role as a signaling molecule in plants also sets it apart from other similar compounds .

Biological Activity

Alpha-Cyclocitral, a compound derived from the degradation of carotenoids, particularly β-carotene, has garnered attention for its diverse biological activities. This article explores the mechanisms of action, biochemical pathways, and the impact of this compound on plant stress responses, along with relevant case studies and research findings.

Overview of this compound

This compound is classified as an apocarotenoid, which are compounds formed through the oxidative cleavage of carotenoids. It is structurally related to beta-cyclocitral and has been identified as a significant player in plant stress responses and signaling pathways. The compound's ability to enhance resistance against various abiotic stresses makes it a subject of interest in agricultural and pharmaceutical research.

Target of Action:

this compound primarily targets plant cellular mechanisms to enhance stress tolerance. It has been shown to interact with specific signaling pathways that regulate gene expression related to stress responses.

Mode of Action:

The compound functions by modulating the expression of genes involved in oxidative stress management and detoxification processes. It acts as a signaling molecule that triggers protective responses in plants under adverse conditions.

Biochemical Pathways:

this compound is involved in several biochemical pathways:

- Stress Signaling Pathways: It regulates the expression of genes associated with stress tolerance, including those coding for antioxidant enzymes.

- Detoxification Mechanisms: The compound enhances the activity of glutathione-S-transferases (GSTs) and other detoxifying enzymes that mitigate oxidative damage during stress events .

Case Studies

-

Arabidopsis thaliana Studies:

Research has demonstrated that this compound significantly improves the resilience of Arabidopsis thaliana against photo-oxidative stress. In mutant strains deficient in certain carotenoid biosynthesis pathways, the accumulation of this compound was linked to enhanced tolerance to high light conditions, suggesting its role as a compensatory mechanism for carotenoid deficiencies . -

Drought and Salinity Tolerance:

In various plant species, including Capsicum and Viola tricolor, exogenous application of this compound has been shown to improve drought tolerance by upregulating antioxidant defenses and enhancing photosynthetic efficiency under water-limiting conditions . -

Insect Resistance:

This compound has also been implicated in plant defense against herbivores. Studies indicate that it activates jasmonic acid-independent defense pathways, providing increased resistance to pests such as Tetranychus urticae (spider mites) and Frankliniella occidentalis (western flower thrips) .

Data Tables

| Study | Plant Species | Stress Condition | Effect of this compound |

|---|---|---|---|

| Li et al. (2009) | Arabidopsis thaliana | High light stress | Enhanced tolerance via gene expression modulation |

| Alter et al. (2012) | Capsicum spp. | Drought | Increased antioxidant enzyme activity |

| Niyogi et al. (1998) | Arabidopsis thaliana | Photo-oxidative stress | Compensatory mechanism for carotenoid deficiencies |

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for characterizing alpha-Cyclocitral in chemical studies?

this compound is typically characterized using gas chromatography-mass spectrometry (GC-MS) for volatile compound identification and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Researchers should cross-reference retention indices with authenticated standards and compare spectral data to established databases like NIST or Wiley. For reproducibility, experimental protocols must detail instrument parameters (e.g., column type, ionization voltage) and sample preparation methods, as outlined in reproducibility guidelines .

Q. How is this compound synthesized in laboratory settings, and what purity validation steps are required?

Synthesis often involves the oxidation of beta-carotene or enzymatic cleavage of carotenoids. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 230–280 nm) and flame ionization detectors. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular composition. Known compounds require comparison with literature-reported spectral data and retention times .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include its refractive index (1.4986–1.4991), volatility, and solubility in organic solvents (e.g., ethanol, hexane). These influence choices in extraction methods (e.g., steam distillation vs. solvent extraction) and storage conditions (e.g., inert atmosphere to prevent oxidation). Researchers must report these parameters to ensure replicability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying environmental conditions?

Contradictions may stem from uncontrolled variables like light exposure, temperature, or pH. Methodological rigor is critical: use controlled stability chambers for degradation studies and validate findings via accelerated aging tests. Systematic reviews following PRISMA guidelines can identify bias sources (e.g., inadequate blinding or allocation concealment) in prior studies, improving meta-analytical accuracy .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plant extracts or environmental samples)?

Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace-level detection. For quantification in biological matrices, isotope dilution mass spectrometry (IDMS) using deuterated analogs improves precision. Method validation should include recovery tests (spiked samples) and matrix effect assessments, as per FDA guidelines for bioanalytical methods .

Q. How should researchers design experiments to investigate this compound’s role in plant stress responses?

Controlled hydroponic or greenhouse studies with stress inducers (e.g., drought, pathogens) are ideal. Measure this compound levels using time-series sampling and correlate with stress markers (e.g., ROS levels, gene expression via qPCR). Include negative controls (e.g., carotenoid biosynthesis inhibitors) to confirm specificity. Data should be analyzed using multivariate statistics to account for confounding factors .

Q. What strategies mitigate bias in studies evaluating this compound’s ecological interactions (e.g., allelopathy)?

Double-blinding during data collection and randomization of treatment groups reduce observer and selection biases. For field studies, use stratified sampling to account for environmental heterogeneity. Transparent reporting of exclusion criteria and attrition rates, as per Cochrane Handbook standards, enhances reliability .

Methodological and Data Management Questions

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Protocols must detail reagent sources (e.g., Sigma-Aldrich Lot #), instrument calibration records, and raw data archiving practices. Follow the Beilstein Journal’s guidelines: include experimental sections in the main text for key methods and supplemental files for auxiliary protocols (e.g., NMR pulse sequences) .

Q. What are best practices for managing and sharing spectral data in this compound research?

Raw spectral data (e.g., NMR FIDs, MS chromatograms) should be deposited in repositories like Zenodo or ChemSpider with DOI assignment. Annotate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata such as solvent systems and acquisition software versions .

Q. How can systematic reviews address knowledge gaps in this compound’s pharmacological applications?

Apply PRISMA frameworks to screen studies, emphasizing randomized controlled trials (RCTs) with adequate allocation concealment. Use GRADE criteria to assess evidence quality, prioritizing studies with low risk of bias. Meta-regression can explore heterogeneity sources (e.g., dosage variations) .

Properties

IUPAC Name |

2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZRJSHOOULAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861932 | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-24-6 | |

| Record name | α-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762EWR23N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.